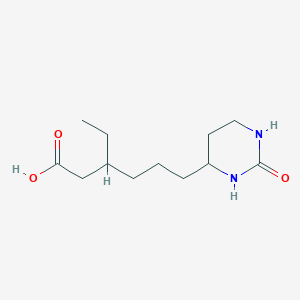

ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate is a compound that has garnered interest in scientific research due to its structural and chemical properties. It belongs to a class of compounds that have been explored for their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate often involves reactions at room temperature with acid chloride derivatives or alcohol. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized via reactions with appropriate alcohols or amines (Ram et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds often features a hexopyranosyl ring adopting a 4C1 conformation with equatorial ring substituents. The molecular geometry and conformation are crucial for understanding the chemical behavior and potential applications of these compounds (Zhang et al., 2001).

Chemical Reactions and Properties

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate and its derivatives may exhibit significant biological activity, including growth inhibition in cells. These activities are associated with their interaction with cellular components, such as tubulin, affecting cell mitosis (Temple et al., 1989).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallization behavior, are often determined by their molecular structure. For example, the conformation of the acetoxymethyl group and the S atom orientation significantly influence the physical characteristics (Zhang et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Alterations in the carbamate group, for instance, have been shown to significantly impact the biological activity and chemical reactivity of these compounds (Temple et al., 1989).

科学的研究の応用

Synthesis and Biological Activity

- Antineoplastic and Antifilarial Potential : A study conducted by Ram et al. (1992) synthesized a series of methyl and ethyl carbamates, including compounds related to ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate. These compounds demonstrated significant growth inhibition in L1210 cells and antifilarial activity, indicating potential use in antineoplastic and antifilarial applications (Ram et al., 1992).

Heterocyclic Synthesis and Anticancer Agents

- Pyridooxazines and Pyridothiazines : Temple et al. (1983) explored the synthesis of pyridooxazines and pyridothiazines, derivatives of ethyl carbamates, assessing their effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia. This indicates their potential as anticancer agents (Temple et al., 1983).

Gas-Phase Pyrolysis in Heterocyclic Synthesis

- Gas-Phase Elimination Reactions : Al-Awadi and Elnagdi (1997) studied the gas-phase pyrolysis of various ethyl carbamates, offering insights into their use in heterocyclic synthesis and providing mechanistic information valuable for chemical synthesis (Al-Awadi & Elnagdi, 1997).

Imidazolone Derivatives Synthesis

- One-Pot Synthesis of Imidazolones : Bezenšek et al. (2012) reported on the synthesis of ethyl carbamate derivatives leading to imidazolone derivatives, showcasing the potential of ethyl carbamates in facilitating efficient one-pot chemical reactions (Bezenšek et al., 2012).

Environmental Applications

- Reducing Ethyl Carbamate in Alcoholic Beverages : Zhao et al. (2013) reviewed methods to reduce ethyl carbamate levels in alcoholic beverages, an important consideration given its potential carcinogenicity. This highlights the environmental and health implications of managing ethyl carbamate in consumer products (Zhao et al., 2013).

特性

IUPAC Name |

ethyl N-(6-acetyl-1,3-benzodioxol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-3-16-12(15)13-9-5-11-10(17-6-18-11)4-8(9)7(2)14/h4-5H,3,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSPLWFAUWNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1C(=O)C)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)